molecular formula C11H12N2O2 B11897937 6-Ethoxy-2-methylquinazolin-4(3H)-one

6-Ethoxy-2-methylquinazolin-4(3H)-one

Cat. No.: B11897937
M. Wt: 204.22 g/mol
InChI Key: HLRATYNAHWBZCA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Quinazoline (B50416) Scaffolds in Medicinal Chemistry

The journey of quinazoline chemistry began with the first synthesis of a quinazolinone derivative in 1889, known as the Griess synthesis. nih.gov Another key method, the Niementowski synthesis, involves the condensation of anthranilic acid with acid amides. nih.govmdpi.com The name "quinazoline" itself was proposed in 1887. nih.gov The first quinazoline alkaloid to be identified was Vasicine (also known as peganine), isolated from the plant Adhatoda vasica in 1888, and it was noted for its bronchodilator activity. mdpi.com Over the years, more than 150 naturally occurring quinazolinone alkaloids have been isolated from various plants, microorganisms, and animals. nih.gov The development of synthetic methods, including microwave-assisted synthesis, has further propelled the exploration of this chemical space. nih.gov The unique structural features of quinazolines, with their nitrogen and carbonyl groups, offer numerous possibilities for substitution, leading to a wide array of derivatives with diverse pharmacological activities. nih.gov

Quinazolinones as Privileged Structures in Drug Discovery and Development

Quinazolinones are widely regarded as "privileged structures" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable templates for drug design. nih.gov The stability of the quinazolinone core, coupled with relatively straightforward and versatile synthetic methods, contributes to the sustained interest in this moiety. nih.govuky.edu Their lipophilic nature often allows for penetration of the blood-brain barrier, making them suitable for targeting the central nervous system. nih.gov Several marketed drugs are based on the quinazoline or quinazolinone scaffold, highlighting their clinical significance. uky.eduresearchgate.net The ease of structural modification and functionalization further enhances their appeal in the quest for new and improved therapeutic agents. uky.edu

Overview of Diverse Biological Activities Associated with Quinazolinone Derivatives

The quinazolinone scaffold is associated with a remarkably broad spectrum of biological activities. nih.govmdpi.com These derivatives have been extensively investigated and have shown potential in various therapeutic areas. The diverse pharmacological effects are often influenced by the nature and position of substituents on the quinazolinone ring system. nih.govresearchgate.net

Interactive Table: Reported Biological Activities of Quinazolinone Derivatives

Biological ActivityDescriptionKey Findings & Examples
Anticancer Inhibition of cancer cell growth and proliferation.Gefitinib and erlotinib (B232) are marketed anticancer drugs with a quinazoline structure. nih.gov Derivatives have shown activity against various cancer cell lines, including breast, lung, and leukemia. nih.govacs.orgmdpi.com
Antimicrobial Activity against bacteria and fungi.Quinazolinones have shown effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov Some derivatives exhibit potent antifungal properties. nih.gov
Anti-inflammatory Reduction of inflammation.Certain quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties. semanticscholar.orgjuniperpublishers.com
Anticonvulsant Prevention or reduction of the severity of epileptic seizures.The lipophilic nature of some quinazolinones facilitates their entry into the central nervous system, leading to anticonvulsant effects. nih.govjuniperpublishers.com
Antimalarial Activity against the parasites that cause malaria.The quinazolinone moiety has been identified as possessing antimalarial properties. nih.govsemanticscholar.org
Antitubercular Inhibition of the growth of Mycobacterium tuberculosis.Various quinazolinone derivatives have been synthesized and shown to be effective against tuberculosis-causing bacteria. nih.govjuniperpublishers.com
Antiviral Inhibition of viral replication.Some quinazolinone derivatives have demonstrated activity against viruses such as HIV and HCV. mdpi.comsemanticscholar.org
Antihypertensive Lowering of high blood pressure.Certain quinazoline derivatives act as antihypertensive agents. researchgate.netjuniperpublishers.com
Antidiabetic Lowering of blood glucose levels.Some derivatives have been investigated for their potential in treating diabetes. researchgate.netjuniperpublishers.com
Antioxidant Protection against damage from oxidative stress.Polyphenolic derivatives of quinazolin-4(3H)-one have shown antioxidant activity. semanticscholar.org
Cholinesterase Inhibition Inhibition of enzymes that break down acetylcholine, relevant to Alzheimer's disease.Some quinazolinones have been studied as potential cholinesterase inhibitors. juniperpublishers.com
P-Glycoprotein Inhibition Overcoming multidrug resistance in cancer.Certain 4-indolyl quinazoline derivatives have been identified as potent P-glycoprotein inhibitors. acs.org
Urease and COX Enzyme Inhibition Inhibition of specific enzymes involved in various physiological processes.Quinazolinone-based hybrids have been studied for their inhibitory effects on urease and COX enzymes. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6-ethoxy-2-methyl-3H-quinazolin-4-one

InChI

InChI=1S/C11H12N2O2/c1-3-15-8-4-5-10-9(6-8)11(14)13-7(2)12-10/h4-6H,3H2,1-2H3,(H,12,13,14)

InChI Key

HLRATYNAHWBZCA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(NC2=O)C

Origin of Product

United States

Synthetic Methodologies for 6 Ethoxy 2 Methylquinazolin 4 3h One and Analogous Structures

Classical and Contemporary Approaches to Quinazolin-4(3H)-one Core Synthesis

The quinazolin-4(3H)-one ring system is a foundational structure in many biologically active compounds. Various synthetic strategies have been developed to construct this heterocyclic core, ranging from classical name reactions to modern catalytic methods.

Niementowski Quinazoline (B50416) Synthesis and its Derivatives

The Niementowski reaction is a classic method for synthesizing 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones) by reacting anthranilic acids with amides. wikipedia.org This reaction, first described by Stefan Niementowski in 1895, typically involves heating anthranilic acid with an excess of formamide (B127407) to achieve a nearly quantitative conversion to 4-(3H)-quinazolinone. wikipedia.orgbu.edu.eg The formation of 2-alkyl-4(3H)-quinazolinones occurs through the condensation of anthranilic acid or substituted anthranilic acids with other amides. researchgate.net

Modifications to the traditional Niementowski reaction have been developed to improve yields and reaction conditions. Microwave-assisted synthesis has been shown to be a powerful technique, reducing reaction times and increasing yields compared to conventional heating. nih.gov For instance, the reaction of anthranilic acid with formamide under microwave irradiation (60 W) at a fixed temperature of 150°C can produce 3H-quinazolin-4-one in very good yields without by-products. nih.gov The reaction has also been extended to synthesize 3-substituted and 2,3-disubstituted-4(3H) quinazolinones by replacing amides with formic acid and primary aromatic or heteroaromatic amines, which can be condensed under microwave irradiation in the absence of a solvent. researchgate.netsemanticscholar.org

Condensation Reactions Utilizing Anthranilic Acid and its Derivatives

A primary and widely used approach for the synthesis of quinazolin-4(3H)-ones involves the condensation of 2-aminobenzoyl derivatives with carbonyl compounds. nih.gov Anthranilic acid and its derivatives are versatile starting materials due to the presence of both amino and carboxylic acid functional groups, making them suitable for condensation and nucleophilic reactions. mdpi.com

One common pathway involves the acylation of anthranilic acid with an acyl chloride. nih.gov For instance, 2-aminobenzamides can be prepared from the corresponding anthranilic acids. nih.gov These anthranilamides can then undergo cyclization to form the quinazolinone ring. bu.edu.eg A variety of reagents can be used for the cyclization step, including formic acid or its derivatives like esters and amides. bu.edu.eg

Modern advancements have introduced catalytic systems to facilitate these condensation reactions. For example, a copper(I)-catalyzed reaction of 2-aminobenzamides, sulfonyl azides, and terminal alkynes provides an oxidant-free and highly efficient route to phenolic quinazolin-4(3H)-ones. nih.gov Another approach utilizes a Rh(III)-catalyzed cascade reaction of benzoic acids with dioxazolones for the synthesis of 2,5-disubstituted benzoxazine-4-ones, which are precursors to quinazolinones. nih.gov

Cyclization Reactions of Benzoxazinone (B8607429) Intermediates

A frequently employed strategy for synthesizing quinazolin-4(3H)-ones involves the use of 2-methyl-4H-3,1-benzoxazin-4-one as a key intermediate. researchgate.net This intermediate is typically prepared by the thermal cyclization of anthranilic acid with acetic anhydride (B1165640). researchgate.netmdpi.com The resulting benzoxazinone has two reactive sites (C2 and C4) that are susceptible to nucleophilic attack, leading to ring-opening. mdpi.com

The subsequent reaction of the benzoxazinone intermediate with various amines or their derivatives leads to the formation of the quinazolinone ring system. nih.govtandfonline.comresearchgate.net For example, condensation of the benzoxazinone with hydrazine (B178648) hydrate (B1144303) yields 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net The use of primary amines in this reaction results in the formation of 2,3-disubstituted quinazolinones. nih.gov This method is versatile and allows for the introduction of a wide range of substituents at the N-3 position. Green chemistry approaches have been developed for this step, utilizing deep eutectic solvents like choline (B1196258) chloride:urea (B33335), which can act as both the solvent and a catalyst. tandfonline.comresearchgate.net

Targeted Synthesis of 2-Methylquinazolin-4(3H)-one Scaffolds

The 2-methylquinazolin-4(3H)-one scaffold is a common core in many quinazolinone derivatives. A prevalent method for its synthesis begins with the cyclization of anthranilic acid using acetic anhydride to form the 2-methyl-4H-3,1-benzoxazin-4-one intermediate. mdpi.comtandfonline.com This benzoxazinone is then reacted with an appropriate amine to furnish the desired 2-methyl-substituted quinazolinone. tandfonline.com For example, reaction with hydrazine hydrate produces 3-amino-2-methylquinazolin-4(3H)-one. researchgate.net

Alternative one-pot syntheses have also been developed. For instance, 2-hydroxymethyl-4(3H)-quinazolinones can be prepared in a single step. nih.gov Another approach involves the fusion of anthranilic acid with thioacetamide (B46855) to directly yield 2-methyl-quinazolin-4-one. scirp.org Microwave-assisted green synthetic methods have been employed to synthesize 2-methyl-quinazoline-4(3H)-one derivatives in high efficiency and shorter reaction times. researchgate.net

The following table summarizes some synthetic approaches to 2-methylquinazolin-4(3H)-one and its derivatives:

Starting Material(s)Reagent(s)ProductReference(s)
Anthranilic acid, Acetic anhydride, AmineDeep eutectic solvent (Choline chloride:urea)2-Methyl-3-substituted-quinazolin-4(3H)-one tandfonline.com
Anthranilic acid, Acetic anhydride, Hydrazine hydrate-3-Amino-2-methylquinazolin-4(3H)-one researchgate.net
Anthranilic acid, ThioacetamideFusion2-Methyl-quinazolin-4-one scirp.org
Substituted anthranilic acid, Acetic anhydrideMicrowave irradiationSubstituted 2-methyl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-one mdpi.com
2-Methyl-4H-benzo[d] researchgate.nettandfonline.comoxazin-4-one, Hydrazine hydrateEthanol, Microwave irradiation3-Amino-2-methyl-quinazolin-4(3H)-one mdpi.com

Regioselective Functionalization Techniques for Quinazolinone Systems

The ability to introduce substituents at specific positions of the quinazolinone ring is crucial for modifying the pharmacological properties of the resulting compounds. Regioselective functionalization techniques allow for the targeted introduction of various groups.

Strategies for Introducing Substituents at the C-6 Position (e.g., Ethoxy Group)

Introducing substituents at the C-6 position of the quinazolinone ring system can be achieved by starting with a correspondingly substituted anthranilic acid. For the synthesis of 6-ethoxy-2-methylquinazolin-4(3H)-one, one would typically begin with 5-ethoxyanthranilic acid. The general synthetic strategies for quinazolinone formation would then be applied.

For example, the synthesis could proceed via the formation of a 6-substituted benzoxazinone intermediate. The reaction of a 5-substituted anthranilic acid with acetic anhydride would yield the corresponding 6-substituted-2-methyl-1,3-benzoxazin-4-one. nih.gov This intermediate can then be reacted with an amine to form the desired 6-substituted quinazolinone.

Another approach involves the direct cyclization of a substituted anthranilic acid derivative. For instance, a 6,7-disubstituted quinazolin-4(3H)-one can be prepared from the corresponding substituted anthranilic acid. google.com While direct methods for introducing an ethoxy group at the C-6 position of a pre-formed quinazolinone ring are less common, the use of a substituted starting material is the most straightforward and widely practiced strategy for achieving regioselective functionalization at this position.

Methods for Modifying the C-2 Position (e.g., Methyl Group and its Transformation)

The substituent at the C-2 position of the quinazolinone ring plays a crucial role in its biological activity. Consequently, numerous methods have been developed to introduce and transform groups at this position.

The synthesis of 2-methyl-substituted quinazolinones often begins with anthranilic acid, which is cyclized to a benzoxazinone intermediate using acetic anhydride. This intermediate then reacts with various amines to form the desired 2-methyl-3-substituted-quinazolin-4(3H)-one. tandfonline.com For instance, 2-methyl-3-aryl-4(3H)-quinazolinones can be synthesized by treating 2-methyl-3-aryl-4(3H)-quinazolinone with sodium hydride, followed by an appropriate methyl or ethyl ester. researchgate.net

Transformations of the 2-methyl group are also well-documented. The methyl group can undergo bromination using bromine to yield a bromomethyl derivative, which serves as a versatile intermediate for further functionalization. researchgate.net This bromomethyl compound can react with various nucleophiles, such as potassium salts of organic compounds, to introduce diverse substituents at the C-2 position. researchgate.net Additionally, the 2-methyl group can be converted to a formyl group using selenium dioxide as an oxidant, providing a route to 2-carboxaldehyde derivatives that can be further modified. researchgate.net

Alternative approaches to C-2 functionalization include palladium-catalyzed reactions. For example, a palladium-catalyzed domino reaction of o-aminobenzamides with benzylic alcohols has been reported for the synthesis of 2-substituted quinazolin-4(3H)-ones. nih.govrsc.org Another strategy involves the copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines. organic-chemistry.org

Approaches for Substitution at the N-3 Position

The N-3 position of the quinazolinone ring is another key site for modification, and various methods have been established to introduce a wide range of substituents.

A common method for N-3 substitution involves the reaction of a 2-substituted-4H-3,1-benzoxazin-4-one with a primary amine. nih.gov This approach allows for the introduction of diverse aryl or alkyl groups at the N-3 position. For example, the reaction of 2-methyl-4H-3,1-benzoxazin-4-one with hydrazine hydrate yields 3-amino-2-methylquinazolin-4(3H)-one, which can be further functionalized. researchgate.net

Alkylation at the N-3 position is a frequently employed strategy. Prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals can lead to alkylation at N-3. researchgate.net Similarly, N-alkylation of a 2-chloro-quinazolinone with reagents like methyl-2-bromo acetate (B1210297) can be used to introduce substituents at this position. uw.edu Copper-catalyzed methods have also been developed, such as the CuI/4-hydroxy-l-proline catalyzed coupling of N-substituted o-bromobenzamides with formamide, which directly affords 3-substituted quinazolinones. acs.org

Advanced Synthetic Protocols

In recent years, the development of advanced synthetic protocols has focused on improving the efficiency, environmental friendliness, and scope of quinazolinone synthesis.

Microwave-Assisted Organic Synthesis (MAOS) for Quinazolinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinazolinone derivatives. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Several green MAOS methods have been reported. One such method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water, offering a rapid and efficient route to quinazolinones. rsc.orgsci-hub.cat Another example is the microwave-assisted synthesis of quinazolinones from 2-aminobenzamides and succinic anhydride using the bio-sourced solvent pinane. nih.gov The use of deep eutectic solvents in combination with microwave irradiation has also been explored for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com

Palladium-Catalyzed Coupling Reactions in Quinazolinone Synthesis

Palladium-catalyzed coupling reactions have become indispensable in the synthesis of quinazolinones, enabling the formation of C-C and C-N bonds with high efficiency and selectivity.

One notable application is the carbonylative synthesis of quinazolinones from 2-aminobenzamide (B116534) and aryl bromides, where carbon monoxide is used as a C1 source. nih.govacs.org Another approach involves a palladium-catalyzed one-pot synthesis from o-nitrobenzamides and alcohols, proceeding through a cascade of reactions including alcohol oxidation, nitro reduction, condensation, and dehydrogenation. nih.govrsc.org Furthermore, a magnetically recoverable palladium catalyst has been developed for the multicomponent reaction of aryl or heteroaryl iodides with a carbonyl source and 2-aminobenzamide, promoting sustainability through catalyst recycling. frontiersin.org

Green Chemistry Principles in Quinazolinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinazolinones to minimize environmental impact. magnusconferences.com This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. magnusconferences.commdpi.com

Examples of green synthetic approaches include the use of deep eutectic solvents, which are biodegradable and have low toxicity, in combination with microwave irradiation. tandfonline.com Water is also utilized as a green solvent in iron-catalyzed cyclization reactions. rsc.orgsci-hub.cat The development of recyclable catalysts, such as acid-functionalized magnetic silica (B1680970) nanoparticles, further contributes to the sustainability of quinazolinone synthesis. nih.gov Metal-free, four-component procedures have also been described for the synthesis of substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium (B1175870) iodide, offering an environmentally benign alternative. rsc.org

Synthetic Pathways for Related 6-Substituted-2-methylquinazolin-4(3H)-one Derivatives

The synthesis of 6-substituted-2-methylquinazolin-4(3H)-one derivatives often starts from appropriately substituted anthranilic acids. For instance, 6-iodo-3-amino-2-methylquinazolin-4(3H)-one can be synthesized from the corresponding 6-iodoanthranilic acid. researchgate.net

The 6-position of the quinazolinone ring can be functionalized through various reactions. For example, direct bromination of 3-amino-2-methylquinazolin-4(3H)-one with bromine in acetic acid yields the 6-bromo derivative. researchgate.net Similarly, iodination can be achieved using iodine monochloride. researchgate.net These halogenated derivatives serve as valuable intermediates for further modifications via cross-coupling reactions.

A fast and efficient synthetic route has been developed for obtaining differently 2- and 8-disubstituted 6-methylquinazolin-4(3H)-one derivatives, highlighting the modularity of quinazolinone synthesis. researchgate.net

Preclinical Pharmacological Spectrum and Biological Activities of 6 Ethoxy 2 Methylquinazolin 4 3h One Derivatives

Antineoplastic and Antiproliferative Activities in Cancer Cell Lines

Quinazolin-4(3H)-one derivatives are recognized for their significant potential as anticancer agents, with research demonstrating their ability to inhibit tumor cell growth through various mechanisms. mdpi.comresearchgate.net The substitution pattern on the quinazolinone ring, especially at positions 2, 3, and 6, plays a crucial role in modulating their cytotoxic efficacy. mdpi.comnih.gov

In Vitro Cytotoxicity and Growth Inhibition Studies

A substantial body of research has demonstrated the cytotoxic effects of quinazolin-4(3H)-one derivatives against a panel of human cancer cell lines. For instance, a series of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives were screened for their in vitro antitumor activity, with several compounds exhibiting broad-spectrum efficacy superior to the standard drug, Doxorubicin, against cell lines such as MCF-7 (breast), HeLa (cervix), HepG2 (liver), and HCT-8 (colon). researchgate.net The study highlighted that the MCF-7 cell line was particularly sensitive and that the presence of allyl or benzyl (B1604629) groups at positions 2 and 3 enhanced cytotoxic results. researchgate.net

Similarly, newly synthesized 6-nitro quinazolinone-thiazole hybrids were evaluated for their cytotoxic effects on MCF-7, HT-29 (colon), and PC-3 (prostate) cell lines. nih.gov Among the tested compounds, certain derivatives showed the highest cytotoxic activities against the PC-3 and MCF-7 cell lines. nih.gov Another study focused on 3-Ethyl-6-hydroxy-2-methylquinazolin-4(3H)-one derivatives, which are structurally related to the target compound, and reported their cytotoxic activity against SKLU-1 (lung), MCF-7 (breast), and HepG-2 (liver) cancer cell lines. researchgate.netvnu.edu.vn One derivative, in particular, showed significant cytotoxic effects against all tested cell lines, with IC50 values of 23.09 µg/mL (SKLU-1), 27.75 µg/mL (MCF-7), and 30.19 µg/mL (HepG-2). vnu.edu.vn

The general cytotoxic potential is further supported by studies on quinazolin-4(3H)-one hydrazides, which showed potent activity against MCF7 and A2780 (ovarian) cell lines with IC50 values often in the sub-micromolar range. nih.gov

Table 1: In Vitro Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives

Compound TypeCell LineActivity (IC50)Reference
3-Ethyl-6-hydroxy-2-methylquinazolin-4(3H)-one derivative (8h)SKLU-1 (Lung)23.09 µg/mL vnu.edu.vn
3-Ethyl-6-hydroxy-2-methylquinazolin-4(3H)-one derivative (8h)MCF-7 (Breast)27.75 µg/mL vnu.edu.vn
3-Ethyl-6-hydroxy-2-methylquinazolin-4(3H)-one derivative (8h)HepG-2 (Liver)30.19 µg/mL vnu.edu.vn
Quinazolin-4(3H)-one hydrazide (3i)MCF-7 (Breast)0.14 µM nih.gov
Quinazolin-4(3H)-one hydrazide (3i)A2780 (Ovarian)0.21 µM nih.gov
6-iodo-2,3-disubstituted-quinazolin-4-oneMCF-7, HeLa, HepG2, HCT-8Broad spectrum activity researchgate.net

Cell Cycle Arrest Mechanisms

A key mechanism through which quinazolinone derivatives exert their antiproliferative effects is the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. Various derivatives have been shown to arrest the cell cycle at different phases, most commonly the G1 and G2/M phases. mdpi.comnih.govnih.gov

For example, a novel quinazoline (B50416) derivative, 04NB-03, was found to induce G2/M phase arrest in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov This arrest was linked to the accumulation of reactive oxygen species (ROS). nih.gov Similarly, certain 3-methylquinazolinone derivatives caused G2/M phase arrest in A549 lung cancer cells. mdpi.com In breast cancer cells (MCF-7), a 1,3-benzodioxole-substituted quinazolinone derivative was shown to arrest the cell cycle at the G1 phase, which was associated with its inhibitory activity against cyclin-dependent kinases 4 and 6 (CDK4/6). tandfonline.com Another spiro-quinazolinone derivative also induced G1 phase arrest in leukemia stem-like KG1-a cells. nih.gov

Apoptosis Induction Pathways

In addition to halting cell division, quinazolinone derivatives are potent inducers of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.govnih.gov Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Studies have shown that quinazolinone-based α1-adrenoceptor antagonists like doxazosin (B1670899) can induce apoptosis in various malignant cells, independent of their primary receptor target. nih.gov The mechanisms often involve the disruption of cell attachment to the extracellular matrix, leading to a form of apoptosis known as anoikis. nih.gov

More specific to the quinazolinone scaffold, derivatives have been shown to modulate key apoptotic proteins. For instance, a spiro-quinazolinone derivative initiated apoptosis in leukemia cells by increasing the expression ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and by decreasing the expression of survivin. nih.gov Similarly, a 1,3-benzodioxole (B145889) derivative induced both early and late apoptosis in MCF-7 cells, which was accompanied by an increase in the levels of caspase-3 and an upregulation of Bax expression alongside downregulation of Bcl-2. tandfonline.com Other studies have confirmed that quinazolinone derivatives can induce apoptosis by causing the release of cytochrome c from mitochondria, which in turn activates caspase-9 and the downstream executioner caspases-3/7. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The quinazolin-4(3H)-one core is a versatile scaffold for developing new antimicrobial agents, which is crucial in the face of growing drug resistance. nih.goveco-vector.com Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal species.

Research on 2-methyl-4(3H)-quinazolinone has demonstrated significant antibacterial activity. ijbpsa.com One study found it to be particularly effective against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. ijbpsa.com The introduction of different substituents onto the quinazolinone nucleus significantly influences the antimicrobial spectrum and potency. For example, a series of 6-bromo-2,3,6-trisubstituted quinazolin-4-one derivatives showed that specific substitutions led to excellent activity against E. coli, P. aeruginosa, Aspergillus niger, and Candida albicans. biomedpharmajournal.org

Other studies have synthesized novel quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds, with the majority showing potent antimicrobial activity compared to reference antibiotics. mdpi.com One of the most potent compounds exhibited Minimum Inhibitory Concentration (MIC) values in the range of 1–16 µg/mL. mdpi.com Furthermore, 3-aryl-2-[(5-nitro-2-furfuryl)vinyl]quinazolin-4-ones, derived from 3-aryl-2-methyl-quinazolin-4-ones, were tested for their antifungal properties, with some compounds showing activity comparable to standard antifungal drugs. jocpr.com

Table 2: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives

Compound TypeMicroorganismActivityReference
2-Methyl-4(3H)-quinazolinoneEscherichia coliHigh Activity ijbpsa.com
2-Methyl-4(3H)-quinazolinoneKlebsiella pneumoniaeHigh Activity ijbpsa.com
2-Methyl-4(3H)-quinazolinonePseudomonas aeruginosaHigh Activity ijbpsa.com
6-bromo-2,3-disubstituted quinazolin-4-one (A-2)Escherichia coliExcellent Activity biomedpharmajournal.org
6-bromo-2,3-disubstituted quinazolin-4-one (A-3)Aspergillus nigerExcellent Potency biomedpharmajournal.org
6-bromo-2,3-disubstituted quinazolin-4-one (A-4)Pseudomonas aeruginosaExcellent Activity biomedpharmajournal.org
6-bromo-2,3-disubstituted quinazolin-4-one (A-6)Candida albicansExcellent Activity biomedpharmajournal.org
Hydrazone/Pyrazole quinazolin-4(3H)-one (5a)Various bacteria/fungiMIC: 1-16 µg/mL mdpi.com

Anti-inflammatory Activities

Quinazolinone derivatives have been extensively investigated for their anti-inflammatory properties. mdpi.comjddtonline.info The marketed non-steroidal anti-inflammatory drug (NSAID) proquazone (B1679723) is a quinazoline derivative, underscoring the therapeutic potential of this chemical class. mdpi.com

A study evaluating 2-methyl-4(3H)-quinazolinone reported significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, with an activity level of 91%. iosrjournals.org The same study noted that substitution of the methyl group at position 2 with a phenyl group slightly reduced this activity, suggesting the importance of the substituent at this position. iosrjournals.org

Further research into 2,3-disubstituted quinazolin-4-(3H)ones identified several compounds with significant anti-inflammatory potential in an in-vitro protein denaturation assay. researchgate.net A new series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones also exhibited potent anti-inflammatory and analgesic properties, with some compounds showing efficacy comparable to or greater than diclofenac (B195802) sodium and celecoxib. researchgate.net The mechanism for some of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Quinazolin-4(3H)-one Derivatives

CompoundAssayResultReference
2-Methyl-4(3H)-quinazolinoneCarrageenan-induced rat paw edema91% inhibition iosrjournals.org
2-Phenyl-4(3H)-quinazolinoneCarrageenan-induced rat paw edema86% inhibition iosrjournals.org
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 1)Carrageenan-induced rat paw edemaED50 = 50.3 mg/kg researchgate.net
2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone (Compound 4)Carrageenan-induced rat paw edemaED50 = 51.2 mg/kg researchgate.net

Antidiabetic Activities and Glucose Homeostasis Modulation

Emerging research has identified quinazolinone derivatives as having potential in the management of diabetes and the modulation of glucose homeostasis. nih.govsemanticscholar.org Several mechanisms have been proposed, including the inhibition of enzymes like α-glucosidase and interactions with key metabolic receptors.

A series of quinazolinone-1,2,3-triazole-acetamide hybrids were synthesized and evaluated for their anti-diabetic activity based on their potential as α-glucosidase inhibitors. semanticscholar.org Other studies have found that certain 2-phenyl-quinazolin-4(3H)-one derivatives are potent inhibitors of α-glucosidase. semanticscholar.org The synthesis of quinazoline-sulfonylurea hybrids has also been explored, creating molecules designed to act as agonists for both sulfonylurea receptors (SUR) and peroxisome proliferator-activated receptor-gamma (PPARγ), which are crucial targets in diabetes therapy. nih.gov In vivo studies in diabetic rats showed that several of these hybrid compounds were more potent than the reference drug glibenclamide in reducing blood glucose levels. nih.gov

Furthermore, a study on 3-methylquinazolin-4(3H)-one derivatives reported on their anti-diabetic activity, indicating the broad potential of this scaffold in developing novel hypoglycemic agents. researchgate.netsphinxsai.com

Other Noteworthy Biological Activities

Beyond the more extensively studied areas, derivatives of the quinazolinone scaffold, including those related to 6-ethoxy-2-methylquinazolin-4(3H)-one, have been explored for a variety of other potential therapeutic applications.

Antiviral Potentials

The emergence and re-emergence of viral diseases necessitate the development of new antiviral agents. Quinazolinone derivatives have shown promise in this therapeutic area.

A study on myricetin (B1677590) derivatives containing a quinazolinone moiety demonstrated their potential as antiviral agents against the Tobacco Mosaic Virus (TMV). nih.gov Several of the synthesized compounds exhibited curative, protective, and inactivating activities against TMV, with one compound showing better curative effects than the commercial agent ningnanmycin. nih.gov

While direct studies on the antiviral activity of this compound derivatives are limited in the available literature, the general antiviral potential of the broader quinazolinone class suggests that this specific scaffold could be a valuable starting point for the design and synthesis of new antiviral compounds. The electronic properties of the ethoxy group at the 6-position could influence the interaction of these derivatives with viral targets.

Antimalarial Activity

Malaria remains a significant global health problem, and the development of new antimalarial drugs is crucial to combat drug-resistant strains of the parasite. The quinazolinone skeleton is found in the natural product febrifugine, which has known antimalarial properties, making this chemical class an interesting area for antimalarial drug discovery.

A study involving the synthesis of six 3-aryl-2-(substituted-styryl)-4(3H)-quinazolinone derivatives and their evaluation for in vivo antimalarial activity against Plasmodium berghei found that four of the synthesized compounds exhibited activity against the parasite. omicsonline.org This indicates that the 2,3-disubstituted-4(3H)-quinazolinone scaffold is a promising template for the development of new antimalarial agents. omicsonline.org

Although specific research on the antimalarial activity of this compound derivatives was not identified in the searched literature, the known antimalarial activity of other quinazolinone derivatives provides a strong basis for investigating this particular scaffold. The substituents at the 2, 3, and 6 positions can be systematically varied to optimize the antimalarial efficacy.

Enzyme Inhibitory Actions (General)

Enzyme inhibition is a major mechanism of action for many drugs. Quinazolinone derivatives have been shown to inhibit a variety of enzymes, indicating their potential for treating a range of diseases.

One study investigated 2-arylquinazolin-4(3H)-ones as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in hyperuricemia and gout. nih.gov Several of the synthesized compounds exhibited significant to moderate inhibitory activity against this enzyme, with one derivative containing a C-4' dimethylamino group being the most potent. nih.gov

While the direct enzyme inhibitory actions of this compound derivatives have not been extensively reported, the broad inhibitory profile of the quinazolinone class against various enzymes suggests that this specific scaffold could also yield potent and selective enzyme inhibitors.

Antihypertensive Activity

Hypertension is a major risk factor for cardiovascular diseases, and new antihypertensive agents are continuously sought. Quinazoline derivatives, such as prazosin, are well-established antihypertensive drugs that act as α1-adrenergic receptor antagonists.

A study on a series of novel substituted quinazolin-4(3H)-one derivatives revealed that several compounds exhibited hypotensive effects and produced bradycardia. nih.gov These compounds demonstrated better activity than the reference drug prazosin, suggesting that the quinazolin-4(3H)-one scaffold is a valuable template for developing new antihypertensive agents. nih.gov Another study focused on 4-amino-6,7-dimethoxyquinazoline derivatives, which also showed good antihypertensive activity in spontaneously hypertensive rats. nih.gov

Although there is no specific data on the antihypertensive activity of this compound derivatives in the provided search results, the proven track record of the broader quinazoline class in treating hypertension makes this a promising area for future research. The ethoxy group at the 6-position could influence the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to compounds with improved antihypertensive profiles.

Table 3: Antihypertensive Activity of Selected Quinazolinone Derivatives

Compound SeriesGeneral StructureKey FindingsReference
Novel substituted quinazolin-4(3H)-onesVariously substituted at positions 2 and 3Several compounds showed hypotensive effects and bradycardia, with some being more active than prazosin. nih.gov
4-amino-6,7-dimethoxyquinazoline derivatives4-amino, 6,7-dimethoxy substitutedGood antihypertensive activity in spontaneously hypertensive rats. nih.gov

Structure Activity Relationship Sar of 6 Ethoxy 2 Methylquinazolin 4 3h One Analogs

Importance of Substitution Patterns on the Quinazolinone Nucleus

The biological activity of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the heterocyclic ring system. nih.govmdpi.com SAR studies have consistently shown that positions 2, 3, 6, and 8 of the quinazolinone core are particularly important for modulating pharmacological activity. nih.govresearchgate.net

Substitutions at positions 2 and 3 are critical, with most pharmacologically active quinazolinones bearing modifications at one or both of these sites. nih.gov For instance, the introduction of various heterocyclic moieties at position 3 has been shown to enhance biological activity. nih.gov The benzene (B151609) ring portion of the quinazolinone can also be substituted, and these modifications can significantly alter the physicochemical properties and, consequently, the biological effects of the molecule. nih.gov

The type of substituent also plays a crucial role. For example, in the context of antibacterial activity, the presence of a halogen atom at positions 6 and 8 can improve efficacy. nih.gov Similarly, for anticancer activity, specific substitutions at positions 2 and 3 are often required. nih.gov The versatility of the quinazolinone scaffold allows for a wide range of chemical modifications, making it a valuable template for drug discovery. nih.govnih.gov

Role of the Ethoxy Group at C-6 in Pharmacological Efficacy

The substitution at the C-6 position of the quinazolinone ring is a key determinant of pharmacological efficacy. While direct SAR studies on the 6-ethoxy group of 6-ethoxy-2-methylquinazolin-4(3H)-one are not extensively detailed in the provided results, general principles of quinazolinone SAR suggest its importance. For instance, the presence of a 2-methoxy ethoxy substituent at positions 6 and 7 has been noted in the design of certain quinazoline (B50416) derivatives. nih.gov

In a broader context, modifications at the C-6 and C-7 positions with alkoxy groups are a common strategy in the development of potent kinase inhibitors, such as EGFR inhibitors. nih.gov These groups can influence the molecule's interaction with the ATP-binding pocket of the target kinase. Furthermore, a study on quinazoline-based DPP-4 inhibitors highlighted that modifications at the C-6 position, including the introduction of electronegative substituents, can foster optimal polar interactions and enhance inhibitory activity. acs.org The presence of halogen atoms at the C-6 position has also been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov This suggests that the electronic and steric properties of the substituent at C-6, such as the ethoxy group, are critical for modulating the biological profile of the compound.

Significance of the Methyl Group at C-2 for Biological Activity and Modification

The substituent at the C-2 position of the quinazolinone ring is a critical determinant of its biological activity, and the methyl group in this compound is of particular significance.

The C-2 position is a common site for modification in the development of various therapeutic agents. nih.gov For instance, in the context of PARP inhibitors, 2-methylquinazolinones have been shown to be potent, with some derivatives exhibiting among the highest potencies reported. acs.org Interestingly, replacing the 2-methyl group with a 2-phenyl group can lead to a marginal decrease in potency. acs.org

The methyl group at C-2 can also be a site for further chemical modification. The tautomeric nature of the quinazolinone ring system can lead to the formation of an exomethylene carbon at this position, which can then be condensed with aldehydes to create 2-styryl-4(3H)-quinazolinones, expanding the chemical diversity and potential biological activities of the scaffold. researchgate.net

Impact of Substitutions at N-3 on Activity Profiles

The N-3 position of the quinazolinone nucleus is a key site for chemical modification that significantly influences the biological activity of its derivatives. nih.gov A wide array of substituents, from simple alkyl or aryl groups to complex heterocyclic moieties, have been introduced at this position, leading to compounds with diverse pharmacological profiles.

In the context of anticancer activity, the nature of the substituent at N-3 is crucial. Studies have shown that the presence of a substituted aromatic ring at this position is essential for the antimicrobial and cytotoxic activities of certain quinazolinone derivatives. nih.govnih.gov For example, SAR studies on rhodanine-based quinazolinone hybrids revealed that bulky, hydrophobic, and electron-withdrawing substituents at the para position of a phenyl ring linked to the N-3 position are essential for anti-proliferative activity. nih.gov

The flexibility of the N-3 position for chemical modification makes it a valuable handle for fine-tuning the activity, selectivity, and pharmacokinetic properties of quinazolinone-based drug candidates.

Influence of Additional Heterocyclic Moieties and Functional Groups on Quinazolinone SAR

The fusion or substitution of additional heterocyclic moieties and functional groups onto the quinazolinone core is a widely employed strategy to enhance and diversify its biological activities. nih.govnih.govresearchgate.net This approach, often referred to as molecular hybridization, can lead to the development of compounds with improved potency, selectivity, and multi-target profiles. nih.govnih.gov

Specific examples of this strategy include:

Triazole-substituted quinazolines: These hybrids have been investigated for their anticancer and anti-tuberculosis activities. nih.gov The SAR of these compounds is influenced by substitutions on the quinazolinone core, the triazole moiety, and any attached phenyl rings. nih.gov

Rhodanine-based quinazolinones: The linkage of a rhodanine (B49660) moiety to the quinazolinone scaffold has yielded compounds with anti-proliferative activity. nih.gov

Sulfonamide-linked quinazolinones: The incorporation of a benzenesulfonamide (B165840) group has been explored for dual EGFR/HER2 inhibition and for antimicrobial properties. nih.gov

Thiazole-containing quinazolinones: The combination of a thiazole (B1198619) ring with the quinazolinone core has resulted in compounds with anticancer activity. nih.gov

The addition of functional groups also plays a critical role. For instance, a hydroxamate group is crucial for the activity of certain HDAC inhibitors, while a carboxamide core is a common feature of PARP-1 inhibitors. nih.govnih.gov These examples underscore the vast potential of molecular hybridization in expanding the therapeutic applications of the quinazolinone scaffold.

SAR Studies in Relation to Specific Biological Targets (e.g., EGFR, PARP, HDAC, DPP-4)

The versatility of the quinazolinone scaffold has led to its exploration as a privileged structure for targeting a wide range of biological molecules implicated in various diseases. nih.govnih.gov The SAR of quinazolinone derivatives is highly target-specific, with subtle structural modifications leading to significant changes in potency and selectivity.

EGFR Inhibitors:

The 4-anilino-quinazoline moiety is a well-established pharmacophore for EGFR tyrosine kinase inhibitors (TKIs). nih.gov SAR studies have revealed that:

Hydrogen bonding between the N-1 of the quinazoline ring and methionine residues (Met793 and Met769) in the EGFR active site is crucial for tight binding and high potency. nih.gov

Substitutions at the C-6 and C-7 positions of the quinazoline ring with groups like 2-methoxy ethoxy can play a significant role in cytotoxicity. nih.gov

The introduction of a 3-nitro-1,2,4-triazole (B13798) motif at the C-7 position can lead to potent dual EGFR/VEGFR2 inhibitors. nih.gov

PARP Inhibitors:

Quinazolin-4-one derivatives have emerged as effective inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. acs.orgnih.gov Key SAR findings include:

A 4-one or 2,4-dione scaffold is generally required for PARP inhibition. nih.gov

The C-2 position is critical, with 2-methylquinazolinones often showing high potency. acs.org

Substitution at the C-5 position of the aromatic ring with electron-releasing or electron-withdrawing groups can influence activity. nih.gov

Small alkyl or aromatic groups at the N-1 position are favored over bulky substituents. nih.gov

N-3 methylation leads to a loss of activity. acs.org

HDAC Inhibitors:

Quinazolinone-based compounds have been developed as histone deacetylase (HDAC) inhibitors, which are promising anticancer agents. nih.govmdpi.com Important SAR features include:

A "cap" group, often a quinazolinone moiety, a "linker," and a "metal-binding group" like hydroxamic acid are common structural components. mdpi.com

The fusion of a quinazolinone pharmacophore with known HDAC inhibitors can lead to synergistic effects. nih.gov

Phthalazino[1,2-b]-quinazolinone derivatives have been identified as potent multi-target HDAC inhibitors. nih.gov

DPP-4 Inhibitors:

Quinazolinone and its analogs are effective scaffolds for developing dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.govnih.gov SAR studies have indicated that:

Modifications at the N-3 and C-6 positions of the quinazoline ring with electronegative substituents can enhance inhibitory activity by promoting polar interactions. acs.org

The hybridization of a spiro cyclohexane-1,2'-quinazoline scaffold with various heterocyclic ring systems has yielded highly potent DPP-4 inhibitors. nih.gov

Interactive Data Table of SAR Findings for Quinazolinone Analogs

TargetPositionFavorable SubstitutionsUnfavorable SubstitutionsReference(s)
EGFR N-1Forms H-bond with Met793/Met769 nih.gov
C-6/C-72-methoxy ethoxy, 3-nitro-1,2,4-triazole (at C-7) nih.govnih.gov
PARP Core4-one or 2,4-dione scaffold nih.gov
C-2Small alkyl (e.g., methyl)Phenyl (marginally less potent) acs.org
N-1Small alkyl or aromatic groupsBulky substituents nih.gov
N-3Methyl acs.org
HDAC CoreHybridization with known HDAC inhibitors nih.gov
GeneralQuinazolinone (cap), hydroxamic acid (metal-binder) mdpi.com
DPP-4 N-3/C-6Electronegative substituents acs.org
CoreSpiro cyclohexane-1,2'-quinazoline hybrids nih.gov

Mechanistic Investigations of 6 Ethoxy 2 Methylquinazolin 4 3h One Derivatives

Elucidation of Specific Molecular Targets and Binding Interactions

The quinazolin-4(3H)-one scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. cnr.it Molecular docking studies have been instrumental in elucidating the binding modes of these derivatives. For instance, docking analyses of certain quinazolin-4(3H)-one derivatives have revealed significant interactions with the active sites of enzymes like cyclooxygenase-2 (COX-2), where they are predicted to bind with high affinity, suggesting a basis for their anti-inflammatory properties. researchgate.net These computational studies highlight that substituents at various positions on the quinazoline (B50416) ring play a crucial role in determining binding affinity and selectivity for their respective molecular targets. researchgate.net

Furthermore, research into 6-methylquinazolin-4(3H)-one derivatives has identified them as binders of bromodomain-containing protein 9 (BRD9), an epigenetic reader. researchgate.net In silico modeling and subsequent biophysical assays confirmed that these compounds can selectively bind to BRD9, with some derivatives achieving submicromolar affinity. researchgate.net The binding mode often involves the methyl group acting as an acetyl lysine (B10760008) mimetic, a key interaction for bromodomain binding. cnr.it The versatility of the quinazolin-4(3H)-one core allows for straightforward chemical modifications, enabling the optimization of binding to specific targets like BRD9. cnr.it

Enzyme Inhibition Mechanisms

The therapeutic potential of 6-Ethoxy-2-methylquinazolin-4(3H)-one derivatives is largely attributed to their ability to inhibit various enzymes implicated in disease pathogenesis. The following sections detail the mechanisms of inhibition for several key enzyme classes.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2)

Quinazolin-4(3H)-one derivatives have been extensively investigated as inhibitors of tyrosine kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain quinazolin-4(3H)-one derivatives have shown potent inhibitory activity against EGFR. nih.gov Molecular docking studies have indicated that these compounds can act as ATP-competitive type-I inhibitors, binding to the active form of the EGFR kinase domain. nih.gov Key interactions often involve the formation of hydrogen bonds with residues such as Met793 and Thr790 within the ATP-binding site. nih.gov The introduction of an aryl urea (B33335) group at the C-6 position of the quinazoline scaffold has been shown to enhance EGFR inhibitory activity by increasing interactions with key amino acids in the active pocket. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comsemanticscholar.org Numerous quinazolin-4(3H)-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govekb.eg For example, a series of 4-alkoxyquinazoline-based derivatives demonstrated significant VEGFR-2 inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Molecular docking simulations suggest that these inhibitors bind effectively to the ATP-binding site of VEGFR-2. nih.govnih.gov The stability of these ligand-protein complexes has been further supported by molecular dynamics simulations, which show strong and persistent hydrogen bond interactions with the active site residues. nih.gov

Poly ADP Ribose Polymerase (PARP) Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are involved in DNA repair and have emerged as important targets in cancer therapy. While thieno[2,3-c]isoquinolin-5(4H)-one is a known non-selective PARP inhibitor, recent research has focused on developing more selective inhibitors based on different scaffolds. nih.gov Novel quinazoline-2,4(1H,3H)-dione derivatives have been identified as highly potent inhibitors of PARP-1 and PARP-2, with some compounds showing IC50 values in the nanomolar range. nih.gov X-ray crystal structures of these inhibitors in complex with PARP-1 and PARP-2 have provided detailed insights into their binding modes, which can guide the further development of highly potent and selective PARP inhibitors. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation, and their inhibition is a validated strategy in cancer treatment. Several quinazolin-4-one derivatives have been developed as HDAC inhibitors, with a particular focus on selective inhibition of HDAC6. nih.govnih.gov These compounds typically feature a hydroxamic acid moiety which acts as a zinc-binding group within the enzyme's active site. nih.gov Some of these derivatives have demonstrated potent and selective inhibition of HDAC6 with IC50 values in the nanomolar range. nih.govnih.gov The selective inhibition of HDAC6 is evidenced by the increased acetylation of α-tubulin, a known HDAC6 substrate, with minimal effect on the acetylation of histone H3. nih.gov

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. researchgate.net The quinazoline scaffold is present in the approved DPP-4 inhibitor, linagliptin (B1675411). mdpi.com Inspired by this, novel spiro cyclohexane-1,2'-quinazoline derivatives have been designed and synthesized, demonstrating extremely potent DPP-4 inhibitory activity, with some compounds being over 100-fold more active than linagliptin in enzymatic assays. nih.gov Molecular docking studies of these new derivatives have helped to explain their enhanced biological activity. nih.gov The development of such potent inhibitors highlights the potential of the quinazoline core in creating new antidiabetic agents. mdpi.com

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The therapeutic anti-inflammatory effects of NSAIDs are due to the inhibition of COX-2, while the inhibition of COX-1 is associated with gastrointestinal side effects. nih.govmdpi.com Consequently, there is significant interest in developing selective COX-2 inhibitors. nih.gov A number of 2,3-disubstituted-4(3H)-quinazolinone derivatives have been synthesized and evaluated for their COX inhibitory activity. nih.govresearchgate.net Several of these compounds have shown potent and selective COX-2 inhibition, with IC50 values comparable to the well-known COX-2 inhibitor celecoxib. nih.govresearchgate.net Molecular docking studies indicate that these quinazolinone derivatives fit well into the active site of COX-2, with minimal interaction with the COX-1 active site, providing a structural basis for their selectivity. researchgate.netnih.gov

Tubulin-Binding Activity

Derivatives of this compound are being explored for their potential to interact with tubulin, a critical protein involved in microtubule formation and a key target for anticancer drugs. While direct studies on this compound's tubulin-binding activity are not extensively detailed in the provided results, the broader class of quinazolinone compounds has shown promise in this area. The fundamental mechanism involves the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, a structure essential for cell division. This disruption leads to an arrest of the cell cycle, primarily at the G2/M phase, and can ultimately trigger apoptosis, or programmed cell death, in cancer cells. The effectiveness of these compounds is often evaluated by their ability to inhibit the polymerization of purified tubulin in vitro and by observing their effects on the cellular microtubule network through techniques like immunofluorescence microscopy.

Dihydrofolate Reductase (DHFR) Inhibition

Quinazolinone derivatives have been designed and synthesized as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. nih.govnih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cell proliferation. nih.gov By inhibiting DHFR, these compounds disrupt the supply of these essential building blocks, thereby impeding cancer cell growth.

A study focused on new quinazoline analogs designed to mimic the structure of methotrexate, a well-known DHFR inhibitor, evaluated their potential as anticancer agents. nih.gov The synthesized compounds were tested for their ability to inhibit mammalian DHFR in vitro and for their antitumor activity. nih.gov Molecular modeling studies were also employed to assess how these compounds fit within the active site of human DHFR. nih.gov While some compounds in the series showed potent antitumor activity, their DHFR inhibitory capacity (IC50 values) was not always directly correlated, suggesting that other mechanisms of action might be at play. nih.gov

Table 1: DHFR Inhibition and Antitumor Activity of Selected Quinazolinone Analogs

Compound DHFR IC50 (µM) Antitumor Activity
19 > 15 Active
31 Potent Active
41 > 15 Active
47 > 15 Active

Data sourced from a study on new 4(3H)-quinazolinone analogs. nih.gov

Modulation of Cellular Signaling Pathways (e.g., ROS, NRF2)

Quinazolinone derivatives have been shown to modulate cellular signaling pathways, including those involving reactive oxygen species (ROS) and the nuclear factor erythroid 2-related factor 2 (NRF2). ROS are highly reactive molecules that can cause damage to cells, while NRF2 is a transcription factor that regulates the expression of antioxidant proteins.

Some quinazolinone derivatives can induce the production of ROS, which can contribute to their anticancer effects. nih.gov For example, certain substituted quinazolinones have been found to be effective DNA photocleavers, and the participation of ROS was related to the substitution pattern on the quinazolinone ring. nih.gov In the context of ferroptosis, a form of regulated cell death, the accumulation of lipid ROS is a key event. nih.gov

Conversely, the NRF2 pathway is a key regulator of cellular defense against oxidative stress. Activation of the NRF2 pathway can protect cells from damage by upregulating the expression of antioxidant enzymes. Some studies have shown that activation of the NRF2 pathway can alleviate certain pathological conditions. For instance, in a model of radiation-induced lung fibrosis, activation of the NRF2 pathway was shown to have a protective effect. nih.gov The interplay between ROS generation and NRF2 activation by quinazolinone derivatives is a complex area of research with therapeutic implications.

Induction of Regulated Cell Death Pathways (e.g., Ferroptosis)

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.gov It is a distinct process from other forms of cell death like apoptosis and necrosis. The induction of ferroptosis is being explored as a novel therapeutic strategy for cancer. nih.govnih.gov

Recent research has shown that certain quinazolinone derivatives can induce ferroptosis. rsc.org For instance, a pair of chiral iridium(III)-phenylquinazolinone complexes were designed to induce ferroptosis by inhibiting ferroptosis suppressor protein-1 (FSP1). rsc.org The study found that one of the enantiomers, Λ-IrPPQ, was particularly effective at sensitizing cancer cells to ferroptosis by specifically binding to and inhibiting metallothionein-1 (MT1), leading to a burst of ROS, lipid peroxidation, and glutathione (B108866) depletion. rsc.org This highlights the potential of specifically designed quinazolinone derivatives to act as precise inducers of ferroptosis.

The core mechanisms of ferroptosis induction involve the suppression of glutathione peroxidase 4 (GPX4), inhibition of glutathione (GSH) synthesis, intracellular iron overload, and ROS accumulation. nih.gov

Table 2: Key Mechanisms in the Induction of Ferroptosis

Mechanism Description
GPX4 Suppression GPX4 is a key enzyme that reduces lipid hydroperoxides. Its inhibition leads to the accumulation of lipid peroxides. nih.gov
GSH Synthesis Inhibition Glutathione (GSH) is a major cellular antioxidant. Its depletion sensitizes cells to oxidative stress and ferroptosis. nih.gov
Intracellular Fe2+ Overload Excess iron can catalyze the formation of ROS through the Fenton reaction, promoting lipid peroxidation. nih.gov

| ROS Accumulation | The accumulation of reactive oxygen species, particularly lipid ROS, is a central feature of ferroptosis. nih.gov |

DNA Interaction and Photo-Reactivity Studies

Quinazolinone derivatives have been investigated for their ability to interact with DNA and for their photo-reactivity, which can be harnessed for therapeutic applications like photodynamic therapy (PDT). nih.gov

A study on a series of quinazolin-4(3H)-ones found that several of these compounds were effective DNA photocleavers when irradiated with UVB, UVA, or visible light in the presence of plasmid DNA. nih.gov The DNA cleavage was found to be dependent on the concentration of the compound and the duration of irradiation. The involvement of reactive oxygen species in this process was also noted and was influenced by the substituents on the quinazolinone core. nih.gov One particular derivative, 6-nitro-quinazolin-4(3H)-one, in combination with UVA irradiation, demonstrated significant photodegradation of human melanoma cell lines. nih.gov This suggests that appropriately substituted quinazolinones could serve as lead compounds for the development of new photosensitizers for photochemotherapy and photodynamic therapy. nih.gov

Immunomodulatory Effects (e.g., IL-6 inhibition)

Interleukin-6 (IL-6) is a pleiotropic cytokine with a significant role in inflammation and the immune response. touchimmunology.comresearchgate.netemjreviews.com Elevated levels of IL-6 are associated with a variety of inflammatory diseases, and inhibition of IL-6 signaling has emerged as a therapeutic strategy. touchimmunology.comresearchgate.netnih.gov While direct evidence for this compound as an IL-6 inhibitor is not available in the provided search results, the broader field of quinazolinone chemistry has explored immunomodulatory activities.

The inhibition of IL-6 can be achieved through different mechanisms, such as directly targeting the IL-6 ligand or blocking its receptor. touchimmunology.comemjreviews.com This blockade can disrupt the downstream signaling pathways, such as the JAK-STAT pathway, which are involved in the inflammatory cascade. nih.gov The therapeutic potential of IL-6 inhibition has been demonstrated in conditions like rheumatoid arthritis and certain cytokine release syndromes. touchimmunology.comresearchgate.net Given the diverse biological activities of quinazolinones, it is plausible that derivatives could be designed to modulate IL-6 signaling, although specific research on this compound in this context is needed.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Quinazolinone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR Spectroscopy

In the ¹H-NMR spectrum of 6-ethoxy-2-methylquinazolin-4(3H)-one, distinct signals corresponding to each type of proton are anticipated. The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (-O-CH₂-), a characteristic ethyl pattern. The methyl group at the 2-position of the quinazolinone ring is expected to appear as a sharp singlet. The protons on the aromatic ring will exhibit signals in the aromatic region, with their multiplicity and coupling constants being dependent on their substitution pattern. A broad singlet corresponding to the N-H proton of the quinazolinone ring is also expected, and its chemical shift may vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct peaks for each carbon atom are predicted. The carbonyl carbon (C=O) of the quinazolinone ring would appear at a significantly downfield chemical shift. The carbons of the ethoxy group and the methyl group at position 2 will have characteristic upfield shifts. The aromatic carbons will resonate in the intermediate region of the spectrum. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethoxy and other ring substituents.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Structurally Similar Quinazolinone Derivatives

Compound Name¹H-NMR (Solvent)¹³C-NMR (Solvent)
2-Methyl-4(3H)-quinazolinone Not explicitly provided in search results.Not explicitly provided in search results.
6-Bromo-2-phenylquinazolin-4(3H)-one (600 MHz, DMSO-d₆) δ 12.72 (br s, 1H), 8.23 (d, J = 1.9 Hz, 1H), 8.18 (d, J = 7.4 Hz, 2H), 7.98 (dd, J = 8.6, 2.2 Hz, 1H), 7.70 (d, J = 8.7 Hz, 1H), 7.61 (t, J = 7.2 Hz, 1H), 7.56 (t, J = 7.4 Hz, 2H) ekb.egNot explicitly provided in search results.
2-Isopropyl-7-methoxyquinazolin-4(3H)-one (600 MHz, CDCl₃) δ 12.07 (br s, 1H), 8.19 (d, J = 8.8 Hz, 1H), 7.11 (d, J = 2.4 Hz, 1H), 7.03 (dd, J = 8.8, 2.4 Hz, 1H), 3.93 (s, 3H), 3.10-3.02 (m, 1H), 1.45 (d, J = 7.0 Hz, 6H) ekb.eg(150 MHz, CDCl₃) δ 164.9, 164.0, 162.0, 151.9, 127.7, 116.7, 114.2, 107.8, 55.7, 34.9, 20.4 ekb.eg
6-Methoxy-2-phenylquinazolin-4(3H)-one (500 MHz, CDCl₃): δ 3.97 (s, 3h), 7.28 (s, 1H), 7.43 (dd, J = 2.90, 5.95 Hz, 1H), 7.56-7.60 (m, 3H), 7.71(d, J = 2.75 Hz, 1H), 7.79 (d, J = 8.85 Hz, 1H), 8.10-8.12 (m, 1H), 10. 31 (br. s, 1H) sigmaaldrich.com(125 MHz, CDCl₃): δ 55.8, 105.9, 121.7, 125.2, 126.7, 129.2, 129.7, 131.4, 132.9, 144.0, 149.2, 158.5, 161.2 sigmaaldrich.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the IR spectrum of this compound, the most prominent absorption bands would be from the C=O (carbonyl) and N-H stretching vibrations of the quinazolinone ring. The C=O stretch is expected in the range of 1650-1700 cm⁻¹. The N-H stretch will likely appear as a broad band in the region of 3200-3400 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations of the aromatic and aliphatic (methyl and ethoxy) groups, C=C and C=N stretching vibrations of the heterocyclic and aromatic rings, and C-O stretching of the ethoxy group.

Table 2: Representative IR Data for Structurally Similar Quinazolinone Derivatives

Compound NameIR (KBr, cm⁻¹)
2,3-Dihydroquinazolin-4(1H)-one derivative 3340 (NH), 3178 (NH), 2926 (CH₂), 1643 (C=O) cnr.it
2-Phenyl-2,3-dihydroquinazolin-4(1H)-one 1615, 1479, 1508, 1658, 2926, 3066, 3182, 3306 bldpharm.com
3-Benzyl-6-bromo-2-(3-hydroxybenzyl)quinazolin-4(3H)-one 3026, 1684, 1587, 1456, 1389, 1277, 1153, 966, 831, 750

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Expected fragmentation pathways may include the loss of the ethoxy group, the methyl group, or other small neutral molecules.

Table 3: Representative Mass Spectrometry Data for Structurally Similar Quinazolinone Derivatives

Compound NameMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
2-(2-(Trifluoromethyl)phenyl)quinazolin-4(3H)-one C₁₅H₁₀F₃N₂O⁺291.0740 ekb.eg291.0739 ekb.eg
6-Bromo-2-phenylquinazolin-4(3H)-one C₁₄H₁₀BrN₂O⁺300.9971 ekb.eg300.9972 ekb.eg
2-Isopropyl-7-methoxyquinazolin-4(3H)-one C₁₂H₁₅N₂O₂⁺219.1128 ekb.eg219.1130 ekb.eg
6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one C₁₆H₁₆N₃O₂S⁺Not explicitly provided for this ion.314.0958 (for a related structure) sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The quinazolinone ring system in this compound is a chromophore that is expected to absorb UV radiation. The spectrum would likely display characteristic absorption bands corresponding to π → π* and n → π* transitions. The position of the absorption maxima (λ_max) and the molar absorptivity (ε) are influenced by the substitution pattern on the aromatic ring. The presence of the ethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinazolinone core.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. The analysis provides the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. For a pure sample of this compound (C₁₁H₁₂N₂O₂), the experimentally determined percentages of C, H, and N should be in close agreement with the theoretically calculated values. This analysis serves as a crucial confirmation of the compound's empirical and molecular formula, complementing the data obtained from mass spectrometry.

Future Perspectives in Research on 6 Ethoxy 2 Methylquinazolin 4 3h One

Development of Novel Synthetic Strategies for Diversified Analogues

The exploration of the full therapeutic potential of 6-ethoxy-2-methylquinazolin-4(3H)-one hinges on the ability to generate a wide array of structurally related compounds. Future synthetic efforts will likely focus on creating diverse analogues to establish robust structure-activity relationships (SAR).

Key areas for development include:

Efficient and Versatile Synthetic Routes: Researchers are continuously seeking faster and more efficient methods for synthesizing quinazolinone derivatives. researchgate.net This includes the development of novel solid-phase synthesis techniques which can simplify the generation of combinatorial libraries of compounds for high-throughput screening. nih.gov

Scaffold Modification: Future strategies will likely involve modifications at various positions of the quinazolinone core. For instance, different substituents can be introduced at the 2, 3, and 6-positions to modulate the compound's physicochemical properties and biological activity. researchgate.netnih.gov The use of different starting materials and cyclization methods can lead to a wide range of novel quinazolinone derivatives. researchgate.netekb.eg

Stereoselective Synthesis: For analogues with chiral centers, the development of stereoselective synthetic methods will be crucial to isolate and evaluate the activity of individual enantiomers, as they may exhibit different biological profiles.

A summary of synthetic approaches for quinazolinone derivatives is presented below:

Starting MaterialReagentsProduct TypeReference
7-fluoro-6-nitroquinazolin-4(3H)-one(4-methoxyphenyl)methanethiol, NaOH7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one mdpi.com
2-Ethoxy-4(3H)quinazolinoneVarious halides (alkyl, benzyl (B1604629), acyl, etc.)Quinazoline (B50416) and quinazolinone derivatives nih.gov
2-hydrazonoquinazoline-4-one derivativesAldoses, Ferric chlorideAcyclic nucleoside analogues researchgate.net
N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acidResin-bound amino acid amidesDihydroquinazoline-2(1H)-one derivatives nih.gov
6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-oneHydrazine (B178648), Carbon disulfideQuinazolinone and triazoloquinazoline derivatives ekb.eg

Identification and Validation of New Biological Targets

While the quinazolinone core is associated with a broad range of biological activities, the specific targets of this compound are not yet fully elucidated. A critical future direction is the identification and validation of its molecular targets to understand its mechanism of action.

Potential research avenues include:

Target-Based Screening: Screening this compound and its analogues against panels of known drug targets, such as kinases, histone deacetylases (HDACs), and receptors, can help identify direct molecular interactions. nih.govnih.govmdpi.com For example, some quinazolinone derivatives have shown inhibitory activity against VEGFR-2 kinase and HDAC6. mdpi.com

Phenotypic Screening and Target Deconvolution: Utilizing high-content imaging and other phenotypic screening approaches can reveal the compound's effects on cellular processes. Subsequent target deconvolution techniques, such as chemical proteomics and genetic approaches, can then be employed to identify the responsible molecular targets.

In Silico Target Prediction: Computational methods, including molecular docking and pharmacophore modeling, can be used to predict potential binding partners for this compound based on its structure. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of the cellular response to this compound, integrating data from multiple "omics" platforms will be essential. This systems biology approach can provide a comprehensive understanding of the compound's mechanism of action. nih.govnih.gov

Key omics technologies and their applications include:

Transcriptomics (RNA-Seq): To identify changes in gene expression patterns following treatment with the compound, revealing affected signaling pathways and cellular processes.

Proteomics: To analyze alterations in protein expression and post-translational modifications, providing insights into the functional consequences of compound treatment.

Metabolomics: To measure changes in the levels of endogenous metabolites, offering a snapshot of the metabolic state of the cell and how it is perturbed by the compound.

Phosphoproteomics: To specifically investigate changes in protein phosphorylation, which is a key regulatory mechanism in many signaling pathways.

By integrating these datasets, researchers can construct detailed models of the compound's effects on cellular networks, leading to a more complete mechanistic understanding. core.ac.ukresearchgate.net

Exploration of Structure-Based Drug Design Approaches

Once a biological target for this compound is identified and validated, structure-based drug design (SBDD) will become a powerful tool for optimizing its potency and selectivity. nih.gov

The SBDD workflow typically involves:

Determining the 3D Structure of the Target-Ligand Complex: X-ray crystallography or cryo-electron microscopy can be used to obtain a high-resolution structure of the compound bound to its target protein.

In Silico Modeling and Virtual Screening: Computational docking and molecular dynamics simulations can be used to predict the binding modes of new analogues and to virtually screen large compound libraries for potential binders. researchgate.net

Iterative Design and Synthesis: Based on the structural insights, new analogues with improved binding affinity and selectivity can be designed, synthesized, and then biologically evaluated, creating a feedback loop for lead optimization.

Potential for Combination Therapies and Synergistic Effects

Investigating the potential of this compound in combination with other therapeutic agents could unlock new treatment paradigms. Combination therapies can offer advantages such as increased efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.govmdpi.com

Future research in this area should focus on:

Identifying Synergistic Combinations: High-throughput screening of this compound in combination with a library of approved drugs or other investigational compounds can identify synergistic interactions. nih.gov

Elucidating Mechanisms of Synergy: Once a synergistic combination is identified, further studies will be needed to understand the underlying molecular mechanisms. This could involve one drug sensitizing the target to the other, or the two drugs targeting complementary pathways. oncozine.com

In Vivo Validation: Promising combinations identified in vitro should be validated in preclinical animal models to assess their efficacy and safety in a more complex biological system. researchgate.net

Translational Research Avenues for Preclinical Findings

The ultimate goal of this research is to translate promising preclinical findings into clinical applications. A clear translational research pathway is essential for advancing this compound or its optimized analogues towards clinical development.

Key steps in the translational pathway include:

Preclinical Proof-of-Concept: Demonstrating significant efficacy in relevant animal models of disease.

Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship in vivo.

Toxicology and Safety Pharmacology: Conducting comprehensive studies to assess the potential toxicity and off-target effects of the compound.

Biomarker Development: Identifying and validating biomarkers that can be used to monitor the compound's activity and predict patient response in clinical trials.

By systematically addressing these future research perspectives, the scientific community can unlock the full therapeutic potential of this compound and its derivatives.

Q & A

Basic: What are the standard synthetic routes for 6-Ethoxy-2-methylquinazolin-4(3H)-one?

A common method involves cyclocondensation of substituted anthranilic acid derivatives with aldehydes or ketones. For example, 2-amino-5-ethoxybenzamide can react with acetyl chloride under acidic conditions (e.g., acetic acid) to form the quinazolinone core via intramolecular cyclization . Solvent choice (e.g., MeOH) and temperature (e.g., reflux) are critical for yield optimization. Characterization typically employs 1H^1H-NMR (e.g., δ 3.92 ppm for ethoxy groups in DMSO-d6) and LC-MS to confirm purity and structure .

Basic: How is the compound characterized post-synthesis?

Key techniques include:

  • 1H^1H-NMR : Identifies substituents (e.g., ethoxy at δ 3.92 ppm, methyl at δ 2.10 ppm) and aromatic protons .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 247.1) and purity.
  • FTIR : Confirms carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and C-O-C ether bonds (~1250 cm1^{-1}) .
  • Melting point : Used to assess crystallinity (e.g., 252–255°C for analogs) .

Basic: What in vitro assays are used for preliminary biological screening?

  • Antioxidant activity : DPPH or ABTS radical scavenging assays (e.g., IC50_{50} values compared to ascorbic acid; P<0.5 significance threshold) .
  • Anticholinesterase activity : Ellman’s assay with acetylthiocholine iodide and DTNB reagent, measuring inhibition of acetylcholinesterase (AChE) .
  • Antibacterial screening : Agar diffusion or microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

Advanced: How can structural modifications enhance bioactivity?

  • Substituent effects : Electron-withdrawing groups (e.g., Cl, F) at the 6-position improve antioxidant activity (Table 3, ).
  • Heterocyclic appendages : Adding triazole or oxadiazole rings (e.g., via hydrazinolysis or aroylation) enhances antimicrobial potency by increasing lipophilicity and target binding .
  • Amino acid conjugates : Derivatives with L-proline or glycine residues show improved blood-brain barrier penetration for CNS targets (e.g., Alzheimer’s β-amyloid inhibition) .

Advanced: How to resolve contradictions in biological data (e.g., variable IC50_{50}50​ values)?

  • Replicate assays : Ensure triplicate measurements with statistical validation (e.g., ANOVA, P<0.05) .
  • Control standardization : Use reference compounds (e.g., donepezil for AChE assays) to calibrate inter-lab variability .
  • Structural validation : Recheck purity via HPLC and confirm stereochemistry (e.g., NOESY for spatial arrangements) .

Advanced: What computational tools support SAR studies?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding to AChE or β-amyloid .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituents with activity .
  • DFT calculations : Analyze electron density maps to optimize substituent electronic effects (e.g., ethoxy vs. methoxy) .

Advanced: How to assess compound stability under experimental conditions?

  • Forced degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 1–4 weeks, then monitor via HPLC .
  • pH stability : Test solubility and degradation in buffers (pH 1–13) to simulate gastrointestinal or physiological conditions .
  • Long-term storage : Store at -20°C in amber vials under nitrogen to prevent oxidation .

Advanced: What in vivo models validate neuroprotective effects?

  • Transgenic mice : APP/PS1 models for Alzheimer’s (e.g., β-amyloid plaque reduction assays) .
  • Behavioral tests : Morris water maze for cognitive improvement post-administration .
  • Toxicity profiling : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in rodents .

Basic: What safety precautions are required during handling?

  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact (H313/H333 warnings) .
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Waste disposal : Follow EPA guidelines for organic solvents and halogenated byproducts .

Advanced: How to optimize regioselectivity in heterocyclic substitutions?

  • Directing groups : Use meta-directing substituents (e.g., ethoxy) to guide electrophilic substitution at the 6-position .
  • Catalytic systems : Pd/C or CuI for Suzuki couplings to introduce aryl groups .
  • Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) and improves yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.